molecular formula C22H21N5O2 B2662473 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797127-50-4

2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2662473
CAS No.: 1797127-50-4
M. Wt: 387.443
InChI Key: QMCICESBTCWRAP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Antitubercular Activity

One study explored the structure-activity relationships of antitubercular nitroimidazoles, highlighting the significance of the imidazole ring and its substitutions for aerobic activity against Mycobacterium tuberculosis. This research underscores the potential therapeutic applications of imidazole-containing compounds in combating tuberculosis, with specific modifications enhancing their bactericidal properties (Pilho Kim et al., 2009).

Corrosion Inhibition

Another study delved into the role of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. This research indicates the utility of imidazole derivatives in industrial applications, where they can protect metals from corrosive environments, showcasing a non-medical application of such compounds (M. Yadav et al., 2016).

Antibacterial and Antifungal Studies

The synthesis and anti-bacterial study of N-substituted derivatives of a related compound demonstrated moderate to significant activity against Gram-negative and Gram-positive bacteria. This highlights the potential of imidazole and piperidine derivatives in developing new antibacterial agents (H. Khalid et al., 2016).

Herbicidal Activity

Research on the design, synthesis, and herbicidal activity of aryl-formyl piperidinone derivatives, including those with imidazole components, shows promising applications in agriculture. These compounds exhibit inhibitory effects on certain enzymes, potentially offering a new approach to weed control (Ying Fu et al., 2021).

Antioxidant and Antimicrobial Properties

A study focused on the synthesis of vanillin derived piperidin-4-one oxime esters revealed significant antioxidant and antimicrobial activities. These findings suggest the potential for these compounds in food preservation and as bioactive materials for combating microbial growth (S. T. Harini et al., 2012).

Mechanism of Action

The mechanism of action of imidazole-based compounds is diverse and depends on the specific compound. Some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of new drugs .

Properties

IUPAC Name

2-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c23-14-19-2-1-9-25-21(19)29-20-7-11-27(12-8-20)22(28)18-5-3-17(4-6-18)15-26-13-10-24-16-26/h1-6,9-10,13,16,20H,7-8,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCICESBTCWRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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